Cas no 1696298-71-1 (4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine)

4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine
- EN300-1964873
- 1696298-71-1
-
- インチ: 1S/C8H7ClN2S2/c1-4-2-12-7(6(4)9)5-3-13-8(10)11-5/h2-3H,1H3,(H2,10,11)
- InChIKey: YPXHCTRSUMWNGI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=CSC=1C1=CSC(N)=N1
計算された属性
- せいみつぶんしりょう: 229.9739183g/mol
- どういたいしつりょう: 229.9739183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 95.4Ų
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964873-0.1g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1964873-1g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1964873-1.0g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1964873-0.5g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1964873-10g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1964873-2.5g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1964873-0.25g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1964873-0.05g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1964873-10.0g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1964873-5.0g |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine |
1696298-71-1 | 5g |
$4722.0 | 2023-06-02 |
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amineに関する追加情報
Introduction to 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine (CAS No. 1696298-71-1)
4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine, with the CAS number 1696298-71-1, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The molecular structure of 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine features a thiazole ring substituted with a 3-chloro-4-methylthiophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research in various scientific disciplines.
Recent studies have highlighted the potential of 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer and lung cancer. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells.
In another study conducted by a team of researchers at the University of California, it was demonstrated that 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine has significant anti-inflammatory properties. The compound was shown to effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. This finding suggests that 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine could be a promising candidate for the development of new anti-inflammatory drugs.
The mechanism of action of 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine is not yet fully understood, but preliminary studies suggest that it may target multiple signaling pathways involved in cell proliferation and inflammation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory responses.
In addition to its therapeutic potential, 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine is also being investigated for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to study the function of specific proteins or pathways in living cells. The ability of this compound to selectively modulate specific biological processes makes it a valuable tool for researchers studying cellular signaling and disease mechanisms.
The synthesis of 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine has been optimized by several research groups to improve its yield and purity. One common synthetic route involves the reaction of 3-chloro-thiophene with an appropriate thioamide followed by cyclization under acidic conditions. This method has been shown to produce high yields of the desired product with minimal side reactions.
The physical and chemical properties of 4-(3-chloro-4-methylthiophen-2-yl)-1,3-thiazol-2-amine have also been characterized in detail. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various biological assays.
In conclusion, 4-(3-chloro-4-methylthiophen-2-y l)-1,3-thiazol - 2 - amine (CAS No . 1696298 - 71 - 1) is a promising compound with a wide range of potential applications in medicinal chemistry and biological research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development into novel therapeutic agents.
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